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Executive Summary
Sickle cell disease (SCD) is a debilitating genetic blood disorder characterized by the

polymerization of sickle hemoglobin (HbS), leading to red blood cell sickling, vaso-occlusion,

and severe clinical complications. A promising therapeutic strategy for SCD is the induction of

fetal hemoglobin (HbF), which interferes with HbS polymerization. This technical guide provides

an in-depth overview of a novel therapeutic approach: the targeted degradation of the

transcription factor WIZ (Widely Interspaced Zinc Finger Motifs) to induce HbF expression. We

will explore the mechanism of action, summarize key preclinical data, detail relevant

experimental methodologies, and present signaling pathways and experimental workflows.

Introduction: The Role of Fetal Hemoglobin in Sickle
Cell Disease
Sickle cell disease arises from a point mutation in the β-globin gene, resulting in the production

of HbS.[1] Under deoxygenated conditions, HbS polymerizes, causing red blood cells to adopt

a characteristic sickle shape. These rigid cells can block blood flow in small vessels, leading to

painful vaso-occlusive crises (VOCs), chronic organ damage, and a reduced life expectancy.

The re-induction of fetal hemoglobin (HbF, α2γ2) is a clinically validated strategy for mitigating

the severity of SCD.[1] HbF inhibits the polymerization of HbS, thereby reducing red blood cell
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sickling and its downstream consequences.[1] The current standard of care, hydroxyurea,

induces HbF, but its efficacy is variable, and it is associated with side effects.[1][2] This has

driven the search for more targeted and potent HbF inducers.

WIZ: A Novel Therapeutic Target for Fetal
Hemoglobin Induction
Recent research has identified WIZ as a previously unknown transcriptional repressor of γ-

globin, the key component of HbF.[3][4] Through phenotypic screening of a chemical library of

molecules that bind to the E3 ubiquitin ligase substrate receptor cereblon (CRBN), scientists

discovered that the degradation of WIZ leads to a robust induction of HbF in human erythroid

precursor cells.[3][5]

Mechanism of Action: WIZ Degradation via Molecular
Glues
The therapeutic strategy centers on the use of "molecular glue" degraders, small molecules

that induce proximity between two proteins that do not normally interact. In this case, the

molecular glues dWIZ-1 and its optimized successor, dWIZ-2, facilitate the interaction between

WIZ and CRBN, a component of the DDB1-CUL4-Rbx1 E3 ubiquitin ligase complex.[6][7] This

induced proximity leads to the polyubiquitination of WIZ, marking it for degradation by the

proteasome.[6] The subsequent removal of the WIZ repressor from the nucleus results in the

de-repression of the γ-globin genes (HBG1 and HBG2) and a significant increase in HbF

production.[4][7]

Preclinical Evidence for the Efficacy of WIZ
Degradation
The therapeutic potential of WIZ degradation has been evaluated in a series of preclinical

studies, demonstrating robust and sustained HbF induction.

In Vitro Studies
In vitro studies using primary human erythroblasts from both healthy donors and SCD patients

have shown that dWIZ-2 induces HbF in a dose-dependent manner without impairing cell

proliferation or differentiation.[7] Furthermore, CRISPR-Cas9-mediated knockout of WIZ in
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primary human erythroblasts confirmed its role as a repressor of HbF, as this genetic deletion

resulted in elevated γ-globin mRNA, increased HbF protein levels, and a higher percentage of

HbF-positive cells.[8]

In Vivo Studies in Humanized Mice
To assess the in vivo activity of WIZ degraders, humanized mouse models engrafted with

human CD34+ hematopoietic stem and progenitor cells were utilized.[8][9] Oral administration

of dWIZ-2 to these mice led to robust WIZ degradation in human erythroblasts within the bone

marrow and a significant increase in the proportion of HbF-positive cells.[7][8]

In Vivo Studies in Cynomolgus Monkeys
The efficacy and safety of WIZ degradation were further evaluated in cynomolgus monkeys.

Oral administration of dWIZ-2 at a dose of 30 mg/kg per day for 28 days was well-tolerated and

resulted in a remarkable induction of HbF, with levels exceeding 90% in reticulocytes.[10]

Importantly, this significant increase in HbF was achieved without adverse effects on other

hematological parameters.[10]

Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical studies on WIZ

degradation.
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Preclinical

Model
Compound

Dose/Concentr

ation
Key Findings Reference

Primary Human

Erythroblasts
dWIZ-2 Dose-dependent

Induces HbF

expression

without affecting

cell

differentiation or

proliferation.

[7]

Primary Human

Erythroblasts

WIZ Knockout

(CRISPR-Cas9)
N/A

Elevated γ-globin

mRNA, HbF

protein levels,

and HbF+ cells.

[8]

Humanized Mice

(hNBSGW)
dWIZ-2 Not specified

Robust WIZ

degradation and

increased total

HbF and HbF+

human

erythroblasts in

bone marrow.

[8]

Cynomolgus

Monkeys
dWIZ-2

30 mg/kg/day

(oral, 28 days)

>90% HbF in

reticulocytes;

well-tolerated

with no

significant

changes in other

hematological

parameters.

[10]

Experimental Protocols
Detailed, step-by-step protocols for the key experiments are often proprietary. However, this

section outlines the general methodologies employed in the research and development of WIZ

degraders.
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High-Throughput Screening for HbF Inducers
Objective: To identify small molecules that induce HbF expression in a high-throughput

format.

General Methodology:

Cell Line: A human erythroleukemia cell line (e.g., K562) engineered with a reporter

system is often used. A common system involves the γ-globin promoter driving the

expression of a fluorescent protein (e.g., EGFP), allowing for a quantifiable readout of

promoter activity.[2]

Chemical Library: A library of small molecules, in this case, a CRBN-biased chemical

library, is screened.[3]

Assay: Cells are plated in multi-well plates and treated with individual compounds from the

library.

Readout: After an incubation period, the expression of the reporter protein is measured

using high-throughput flow cytometry or fluorescence plate readers.

Hit Identification: Compounds that significantly increase the fluorescent signal are

identified as potential HbF inducers.

Target Deconvolution via Proteomics
Objective: To identify the specific protein target of a hit compound from a phenotypic screen.

General Methodology (e.g., Affinity Purification-Mass Spectrometry):

Affinity Probe: The hit compound (e.g., dWIZ-1) is chemically modified to incorporate a

biotin tag and a photo-crosslinker.

Cell Lysate Incubation: The affinity probe is incubated with cell lysates to allow binding to

its protein target(s).

Crosslinking: The mixture is exposed to UV light to covalently link the probe to its binding

partners.
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Purification: Biotinylated protein complexes are captured using streptavidin beads.

Mass Spectrometry: The captured proteins are eluted, digested into peptides, and

identified using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[11][12]

Data Analysis: The identified proteins are analyzed to pinpoint the specific target that is

enriched upon treatment with the compound.

WIZ Knockout using CRISPR-Cas9
Objective: To validate WIZ as a repressor of HbF by genetically deleting it.

General Methodology:

Guide RNA Design: Single guide RNAs (sgRNAs) are designed to target a specific exon of

the WIZ gene.[13]

Vector Construction: The sgRNAs are cloned into a vector that also expresses the Cas9

nuclease.[13]

Transfection/Transduction: The CRISPR-Cas9 machinery is delivered into erythroid

progenitor cells (e.g., HUDEP-2 or primary CD34+ cells) via electroporation or lentiviral

transduction.[14][15]

Clonal Selection: Single cells are sorted and expanded to generate clonal populations with

the desired gene knockout.

Verification: The knockout is confirmed by genomic DNA sequencing and western blotting

for the WIZ protein.

Phenotypic Analysis: The effect of WIZ knockout on γ-globin and HbF expression is

measured by RT-qPCR and flow cytometry, respectively.

Lentiviral Transduction of Human CD34+ Cells
Objective: To genetically modify primary human hematopoietic stem and progenitor cells.

General Methodology:
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Vector Production: Lentiviral vectors encoding a gene of interest (or shRNA) are produced

in a packaging cell line (e.g., HEK293T).[16]

CD34+ Cell Isolation: CD34+ cells are isolated from human cord blood, bone marrow, or

mobilized peripheral blood.

Pre-stimulation: CD34+ cells are cultured in serum-free media supplemented with

cytokines (e.g., SCF, TPO, Flt3L) to stimulate cell division and improve transduction

efficiency.[10][17]

Transduction: The cells are incubated with the lentiviral vector at a specific multiplicity of

infection (MOI).[18]

In Vitro Differentiation: The transduced cells are cultured in erythroid differentiation media

to assess the effect of the genetic modification on erythropoiesis and globin expression.

Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key molecular pathways and experimental processes

involved in the therapeutic degradation of WIZ.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 12 Tech Support

https://pdfs.semanticscholar.org/ebb8/c809ceb89e5e1ebdaa5486299ca22933929e.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC6525965/
https://journals.plos.org/plosone/article/file?type=printable&id=10.1371/journal.pone.0006461
https://www.researchgate.net/publication/236249056_The_optimization_of_method_for_lentiviral_vector_to_transfect_CD34_hematopoietic_stem_cells_from_human_cord
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15588871?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Nucleus

Cytoplasm

WIZ H3K9me2
(Repressive Mark)

Maintains

Proteasome

Degradation

γ-globin gene Fetal Hemoglobin (HbF)
ExpressionRepresses

dWIZ-1 / dWIZ-2
(Molecular Glue)

Binds

CRBN-E3 Ligase
Complex

Binds

Ubiquitin

Click to download full resolution via product page

Caption: WIZ-mediated repression of γ-globin and its reversal by dWIZ molecular glues.
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Caption: Experimental workflow for the discovery and validation of WIZ degraders.
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Caption: Logical relationship of WIZ degradation to therapeutic effect in SCD.

Future Directions and Clinical Perspective
The preclinical data for WIZ degradation as a therapeutic strategy for sickle cell disease are

highly promising. The robust induction of HbF to levels that are considered curative, combined

with a favorable safety profile in animal models, suggests that this approach could offer a

significant advancement in the treatment of SCD.

A clinical trial is currently underway for BMS-986470, a novel, orally bioavailable agent that

targets both WIZ and another transcriptional repressor, ZBTB7A, for degradation. This dual-
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degrader approach may offer synergistic effects on HbF induction.

The development of oral small-molecule degraders of WIZ represents a potentially

transformative, globally accessible therapeutic option for individuals living with sickle cell

disease. Further clinical investigation is warranted to determine the long-term safety and

efficacy of this innovative approach in patients.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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